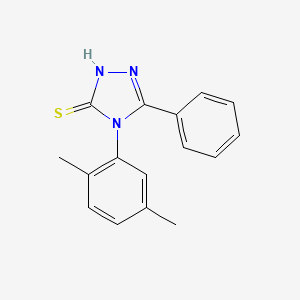
4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group, which makes it an important building block for the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and antifungal activities by inhibiting the biosynthesis of nucleic acids, proteins, and cell wall components in microorganisms. It has also been suggested that the compound exerts its antitumor and anti-inflammatory activities by inhibiting the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to exhibit cytotoxic activity against various cancer cell lines. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse range of potential applications. It can be used in the synthesis of various organic compounds and has been found to exhibit various biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. One of the directions is to explore its potential applications in the field of medicine. It has been found to exhibit cytotoxic activity against various cancer cell lines, and further research can be conducted to explore its potential as an anticancer agent. Another direction is to explore its potential as an antimicrobial and antifungal agent. It has already been shown to inhibit the growth of various microorganisms, and further research can be conducted to explore its potential as a broad-spectrum antimicrobial agent. Furthermore, research can be conducted to improve the solubility of the compound in water, which can make it easier to work with in certain experiments.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The compound has shown promising results in various studies, and further research can be conducted to explore its full potential.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One of the most commonly used methods is the reaction of 2,5-dimethylphenyl hydrazine with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound with a yield of around 70-80%.
Applications De Recherche Scientifique
4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been used as a building block for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-8-9-12(2)14(10-11)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAJQXLXCLDKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
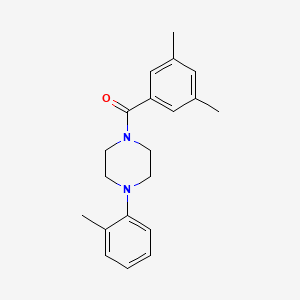
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
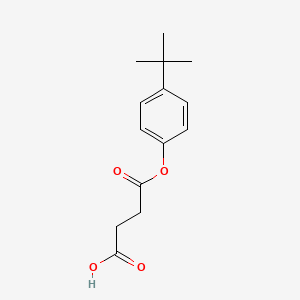
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
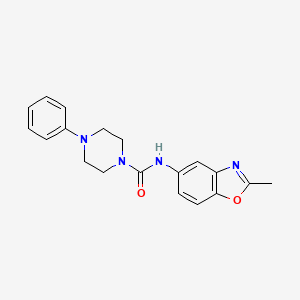
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
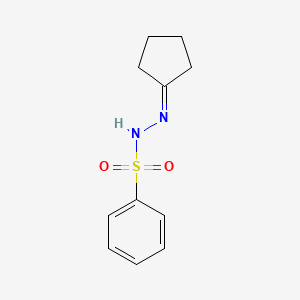
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
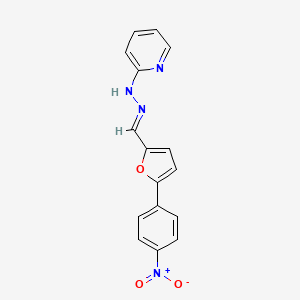
![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
